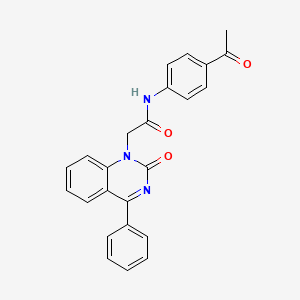
N-(4-acetylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as APQA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a quinazolinone derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
科学的研究の応用
Analgesic and Anti-inflammatory Activities
- Compounds structurally related to N-(4-acetylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide have been studied for their analgesic and anti-inflammatory activities. For instance, various quinazolinyl acetamides, synthesized through a multistep process starting from anthranilic acid, demonstrated significant analgesic and anti-inflammatory effects, with some compounds showing potency comparable to the reference standard diclofenac sodium (Alagarsamy et al., 2015). Another study on quinazoline derivatives, including those with structural similarities to the compound , also reported notable analgesic activity (Helmy Sakr, 2016).
Anticancer and Antimicrobial Potential
- Some derivatives of N-(4-acetylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide have shown promise in antimicrobial and anticancer research. For example, a study synthesized a series of acetamide derivatives with in vitro antimicrobial and anticancer activities, highlighting their potential as leads in rational drug design (Mehta et al., 2019). Additionally, thiazole-bearing quinolin-2(1H)-one derivatives, structurally related to the compound, exhibited antiproliferative activity through VEGFR-2-TK inhibition, suggesting their potential as anticancer agents (Hassan et al., 2021).
Synthesis and Structural Studies
- Studies have also focused on the synthesis and structural characterization of compounds similar to N-(4-acetylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. For example, Durgadas et al. (2013) reported the high-yield synthesis and full characterization of a related compound, emphasizing the importance of structural analysis in drug development (Durgadas et al., 2013).
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-16(28)17-11-13-19(14-12-17)25-22(29)15-27-21-10-6-5-9-20(21)23(26-24(27)30)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZCMLAJXRRLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2638614.png)

![5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(phenylamino)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2638618.png)
![2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2638619.png)

![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2638622.png)
![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2638624.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2638628.png)
![2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2638629.png)
![2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide](/img/structure/B2638630.png)

![5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2638635.png)
